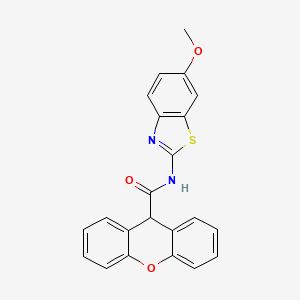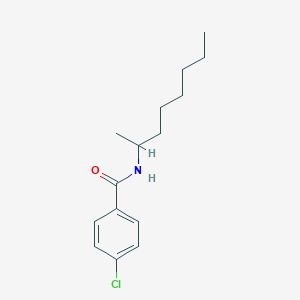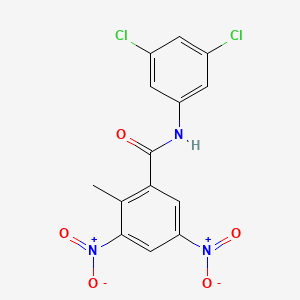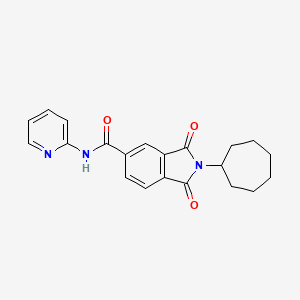![molecular formula C22H18F3NO B11018222 3,3-diphenyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11018222.png)
3,3-diphenyl-N-[3-(trifluoromethyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-ジフェニル-N-[3-(トリフルオロメチル)フェニル]プロパンアミドは、2つのフェニル基とプロパンアミド骨格に結合したトリフルオロメチル基を含む複雑な構造を特徴とする有機化合物です。
2. 製法
合成経路と反応条件: 3,3-ジフェニル-N-[3-(トリフルオロメチル)フェニル]プロパンアミドの合成は、通常、以下の手順を伴います。
アミド結合の形成: これは、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤と4-ジメチルアミノピリジン(DMAP)などの触媒の存在下で、3-(トリフルオロメチル)安息香酸と3,3-ジフェニルプロパンアミンを反応させることで達成できます。
精製: 粗生成物は、通常、再結晶またはカラムクロマトグラフィーによって精製され、高純度の所望の化合物が得られます。
工業生産方法: 工業的な環境では、一貫した品質と収量を確保するために、連続フローリアクターを使用して合成をスケールアップすることができます。試薬添加と温度制御の自動システムの使用は、プロセスの効率と安全性を向上させることができます。
反応の種類:
酸化: この化合物は、特にフェニル基において酸化反応を起こす可能性があり、キノンを生成します。
還元: 還元反応はアミド基を標的にすることができ、アミンに変換される可能性があります。
一般的な試薬と条件:
酸化: 酸性条件下での過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)などの試薬。
還元: 水素化リチウムアルミニウム(LiAlH₄)またはパラジウム触媒を用いた水素ガス(H₂)。
置換: 臭素(Br₂)などのハロゲン化剤または硝酸(HNO₃)などのニトロ化剤(硫酸(H₂SO₄)の存在下)。
主要な生成物:
酸化: キノンおよび他の酸化された誘導体。
還元: 対応するアミン。
置換: 導入された置換基に応じて、ハロゲン化またはニトロ化された誘導体。
化学:
触媒: この化合物は、配位化学における配位子として作用し、触媒として有用な遷移金属との錯体を形成します。
材料科学: そのユニークな構造により、特定の電子特性または光学特性を持つ新しい材料の開発の候補となります。
生物学と医学:
生化学研究: 酵素のメカニズムまたは受容体リガンド相互作用を研究するためのプローブとして使用されます。
産業:
高分子科学: 特殊高分子の合成におけるモノマーまたは添加剤として使用できます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-diphenyl-N-[3-(trifluoromethyl)phenyl]propanamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved through the reaction of 3-(trifluoromethyl)benzoic acid with 3,3-diphenylpropanamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is usually purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents such as nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives, depending on the substituents introduced.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine:
Biochemical Research: Used as a probe to study enzyme mechanisms or receptor-ligand interactions.
Industry:
Polymer Science: Can be used as a monomer or additive in the synthesis of specialty polymers.
作用機序
3,3-ジフェニル-N-[3-(トリフルオロメチル)フェニル]プロパンアミドがその効果を発揮するメカニズムは、その特定の用途によって異なります。生物系では、酵素や受容体と相互作用し、その活性を変化させる可能性があります。トリフルオロメチル基は、化合物の親油性を高め、細胞膜を通過しやすくし、生体利用性を高めることができます。
類似の化合物:
- 3,3-ジフェニル-N-[2-(トリフルオロメチル)フェニル]プロパンアミド
- 3,3-ジフェニル-N-[4-(トリフルオロメチル)フェニル]プロパンアミド
- 3,3-ジフェニル-N-[3-(フルオロメチル)フェニル]プロパンアミド
比較:
- 独自性: 3,3-ジフェニル-N-[3-(トリフルオロメチル)フェニル]プロパンアミドにおけるトリフルオロメチル基の位置は、その類似体と比較して、その化学反応性と生物活性に大きな影響を与える可能性があります。
- 化学的性質: 置換基の位置の違いは、融点、溶解性、および全体的な安定性に違いをもたらす可能性があります。
- 生物活性: トリフルオロメチル基の特定の位置は、化合物の生物学的標的との相互作用に影響を与え、効力と毒性における違いをもたらす可能性があります。
類似化合物との比較
- 3,3-Diphenyl-N-[2-(trifluoromethyl)phenyl]propanamide
- 3,3-Diphenyl-N-[4-(trifluoromethyl)phenyl]propanamide
- 3,3-Diphenyl-N-[3-(fluoromethyl)phenyl]propanamide
Comparison:
- Uniqueness: The position of the trifluoromethyl group in 3,3-diphenyl-N-[3-(trifluoromethyl)phenyl]propanamide can significantly influence its chemical reactivity and biological activity compared to its analogs.
- Chemical Properties: Variations in the position of substituents can lead to differences in melting points, solubility, and overall stability.
- Biological Activity: The specific placement of the trifluoromethyl group can affect the compound’s interaction with biological targets, potentially leading to differences in efficacy and toxicity.
特性
分子式 |
C22H18F3NO |
|---|---|
分子量 |
369.4 g/mol |
IUPAC名 |
3,3-diphenyl-N-[3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C22H18F3NO/c23-22(24,25)18-12-7-13-19(14-18)26-21(27)15-20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14,20H,15H2,(H,26,27) |
InChIキー |
AVPOBLBYBAHDNP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11018146.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methoxypropyl)acrylamide](/img/structure/B11018154.png)



![4-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}benzamide](/img/structure/B11018184.png)
![4-butyl-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B11018190.png)
methanone](/img/structure/B11018195.png)
![Dimethyl 5-{[(4,5-dimethoxy-2-nitrophenyl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B11018196.png)



![1-[4-chloro-3-(trifluoromethyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11018212.png)
![1-(1H-indazol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11018220.png)
